Rifampin quinone (50 MG)
Description
Historical Context of Rifampicin (B610482) and its Oxidative Derivatives in Academic Inquiry
The journey of rifampicin began with its development in the Dow-Lepetit Research Laboratories in Milan, Italy, as part of a comprehensive program to chemically modify rifamycins (B7979662), which are natural metabolites of the bacterium Nocardia mediterranei (formerly Streptomyces mediterranei). nih.govcapes.gov.br The initial research led to the discovery of rifamycin (B1679328) SV, which was effective for parenteral use. nih.gov The quest for an orally active derivative resulted in the synthesis of several hydrazones of 3-formylrifamycin SV. Among these, the hydrazone with N-amino-N'-methylpiperazine, named rifampin (or rifampicin), proved to be the most effective and was introduced for therapeutic use in 1968. nih.gov
Following its widespread clinical use, scientific inquiry turned towards understanding its stability, metabolism, and degradation. It was observed that rifampicin is susceptible to degradation under various conditions. In aqueous solutions, it can undergo spontaneous oxidation, leading to the formation of different oxidized species, with rifampin quinone being a primary product. nih.gov This oxidative degradation is influenced by factors such as pH, temperature, and the presence of oxygen. scielo.br Under alkaline conditions (pH 7.5 to 9.0) and in the presence of oxygen, rifampicin readily oxidizes to rifampin quinone. scielo.br This degradation process became a significant area of academic research, focusing on the chemical kinetics and the impact of these derivatives on the efficacy and safety of rifampicin. researchgate.net
Rifampin Quinone as a Chemical Entity in Drug Stability and Biological Systems Research
Rifampin quinone's significance is deeply rooted in the stability challenges of its parent compound, rifampicin. Rifampicin is known for its thermal sensitivity, showing critical instability at temperatures above 40 °C, where it undergoes oxidative degradation to form rifampin quinone. researchgate.net This conversion follows first-order degradation kinetics and is a major concern in the manufacturing and storage of rifampicin, as the presence of rifampin quinone is a key indicator of poor drug quality. researchgate.net The stability of rifampicin is also pH-dependent; it is unstable in both acidic and alkaline conditions. scielo.brdbc.wroc.pl While acidic conditions lead to hydrolysis to 3-formyl-rifamycin, alkaline environments favor oxidation to rifampin-quinone. scielo.br
In biological systems, rifampin quinone exhibits distinct properties from rifampicin. It is considered a metabolite of rifampicin and has been shown to possess immunosuppressant activities, unlike its parent compound. mybiosource.comusbio.netcymitquimica.com Research has also explored its role in neuroinflammation. Studies using brain microglial cell cultures found that both rifampicin and rifampin quinone could reduce inflammatory responses, with rifampin quinone often being more effective than rifampicin in this regard. nih.gov Specifically, it was more potent in reducing the secretion of inflammatory cytokines and oxidative stress in activated microglial cells. nih.gov Furthermore, the formation of rifampin quinone is not solely a result of non-enzymatic autooxidation; it can also be the main product of enzymatic oxidation by enzymes like laccases. chemistryviews.org
Table 1: Chemical Properties of Rifampin Quinone
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C43H56N4O12 | cymitquimica.com |
| Molecular Weight | 820.92 g/mol | cymitquimica.comchemicalbook.com |
| CAS Number | 13983-13-6 | chemicalbook.comclearsynth.com |
| Appearance | Solid | cymitquimica.com |
| Stability | Light Sensitive | cymitquimica.comchemicalbook.com |
| Synonyms | Rifampicin Quinone, Rifaldazinequinone, Dehydrorifampicin, Rifampin Impurity A | cymitquimica.comchemicalbook.com |
Scope and Significance of Rifampin Quinone Research in Chemical Biology and Medicinal Chemistry
The study of rifampin quinone holds considerable importance in the fields of chemical biology and medicinal chemistry. rsc.orgethernet.edu.et In chemical biology, it serves as a valuable molecular probe to understand the mechanisms of drug degradation and the biological consequences of such breakdown products. rsc.org Research into rifampin quinone helps to elucidate how the oxidation of a drug molecule can alter its biological activity, providing insights into drug-target interactions and cellular pathways. nih.gov For instance, the observation that rifampin quinone is more effective at reducing microglial activation than rifampicin opens up avenues for investigating its potential as a lead compound for developing new anti-inflammatory agents. nih.gov
In medicinal chemistry, the focus on rifampin quinone is multifaceted. Firstly, understanding its formation is crucial for developing more stable formulations of rifampicin to enhance its therapeutic efficacy and shelf-life. nih.govmdpi.com Secondly, the distinct biological profile of rifampin quinone, including its immunosuppressive and anti-inflammatory effects, makes it a subject of interest for potential therapeutic applications beyond antimicrobial activity. nih.govmybiosource.com Thirdly, the presence of degradation products like rifampin quinone in substandard drug formulations raises concerns about the development of antibiotic resistance. asm.org Studies have shown that exposure of bacteria to rifampin quinone can select for strains that are cross-resistant to rifampicin, highlighting a significant public health issue. asm.org This underscores the importance of stringent quality control for rifampicin and the need for further research into the biological effects of its degradation products. researchgate.net
Table 2: Comparison of Rifampicin and Rifampin Quinone
| Feature | Rifampicin | Rifampin Quinone | Source(s) |
|---|---|---|---|
| Primary Role | Antibiotic | Metabolite / Degradation Product | mybiosource.comnih.gov |
| Formation | Synthesized from Nocardia mediterranei derivatives | Oxidative degradation of Rifampicin | nih.govnih.gov |
| Biological Activity | Antimicrobial | Immunosuppressant, Anti-inflammatory | nih.govmybiosource.comusbio.net |
| Significance in Quality Control | Active Pharmaceutical Ingredient | Impurity and marker of poor quality | researchgate.net |
| Effect on Microglial Cells | Reduces inflammatory response | More efficacious than Rifampicin in reducing inflammatory response | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C43H56N4O12 |
|---|---|
Molecular Weight |
820.9 g/mol |
IUPAC Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11-,19-14-,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |
InChI Key |
IHHAOHNZEKYBLG-YOPQJBRCSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
Chemical Transformations and Formation Pathways of Rifampin Quinone
Oxidative Degradation Mechanisms of Rifampicin (B610482) Leading to Rifampin Quinone
The conversion of rifampicin to rifampin quinone is primarily an oxidative process. This transformation can occur through both spontaneous and enzyme-mediated pathways.
Spontaneous Autoxidation in Aqueous Solutions
When rifampicin is dissolved in aqueous solutions, it can undergo spontaneous oxidation, a process that occurs without enzymatic catalysis. mdpi.comnih.gov This autoxidation is a significant degradation pathway, particularly in neutral to alkaline conditions. mdpi.comscielo.brscielo.br The presence of atmospheric oxygen can readily convert rifampicin to rifampin quinone. core.ac.uk The core of this transformation involves the conversion of the naphthyl core structure in rifampicin to a naphtoquinone. mdpi.comnih.gov Specifically, the para-diphenol group on the naphthyl core is oxidized to a para-quinone. mdpi.com
Enzymatic Oxidation Pathways
The oxidation of rifampicin to rifampin quinone can also be catalyzed by various enzymes. One notable example is the bacterial enzyme CotA-laccase, which has been shown to efficiently catalyze this oxidation. chemistryviews.org Laccases are multicopper proteins that can oxidize a wide range of phenolic and aromatic substrates, making them effective in the biodegradation of antibiotics like rifampicin. chemistryviews.org Horseradish peroxidase (HRP) is another enzyme that can catalyze the oxidation of rifampicin to rifampin quinone in a reaction that depends on both HRP and hydrogen peroxide. mdpi.comnih.govresearchgate.net Studies have also indicated that rifampicin can be oxidized by o-quinones generated from catechols by tyrosinase. researchgate.net Furthermore, it is hypothesized that some bacteria, such as Mycobacterium abscessus, may possess enzymes like rifamycin (B1679328) monooxygenase that can oxidize and inactivate rifamycins (B7979662) with a naphthohydroquinone structure, like rifampicin. asm.org
Environmental and Storage Factors Influencing Rifampin Quinone Formation
Several environmental and storage factors can significantly influence the rate of rifampin quinone formation.
Temperature: Temperature is a critical factor. Rifampicin exhibits pronounced thermal sensitivity and is critically unstable at temperatures above 40°C, undergoing oxidative degradation to rifampin quinone. researchgate.net This degradation follows first-order kinetics. researchgate.net Increasing the surrounding temperature from 25 to 60°C can lead to a five-fold increase in the degradation rate. core.ac.uk
pH: The stability of rifampicin is pH-dependent. researchgate.netdbc.wroc.pl While it is relatively stable in neutral pH, its decomposition is observed in both acidic and basic conditions. researchgate.net Alkaline conditions (pH 7.5 to 9.0) in the presence of oxygen favor the oxidation of rifampicin to rifampin quinone. scielo.brscielo.brnih.gov Conversely, in acidic solutions, rifampicin primarily undergoes hydrolysis to 3-formyl-rifamycin. scielo.brscielo.brnih.gov
Presence of Oxygen: The availability of oxygen is crucial for the oxidative conversion of rifampicin to its quinone form. core.ac.uk Storing rifampicin solutions under nitrogen can increase their stability by preventing this oxidation. core.ac.uk
Moisture and Sunlight: General medicine quality can deteriorate due to environmental conditions such as moisture and sunlight, which can contribute to the degradation of rifampicin. researchgate.net
Formulation and Excipients: The presence of other substances in a formulation can impact rifampicin's stability. For instance, the presence of isoniazid (B1672263) can accelerate the degradation of rifampicin under acidic conditions. nih.govresearchgate.net Antioxidants, such as ascorbic acid, can be added to formulations to decrease the oxidation of rifampicin. scielo.brscielo.brbioline.org.br
Interconversion Dynamics between Rifampicin and Rifampin Quinone in Solution
Interestingly, the transformation between rifampicin and rifampin quinone is not always a one-way street. Recent research has shown that rifampin quinone in solution can undergo a chemical conversion back to rifampicin. researchgate.netnih.govnih.gov This interconversion is temperature-dependent and occurs at physiologically relevant temperatures (30-50°C) over time scales of 24 to 120 hours. researchgate.netnih.govnih.gov This finding is significant as it indicates that rifampin quinone is not a completely stable endpoint and can revert to its parent compound, which has implications for its use as a standard in quality testing. researchgate.netnih.govnih.gov The conversion of rifampin quinone back to rifampicin also results in an increase in antimicrobial activity. nih.govnih.gov
Synthetic Approaches for Rifampin Quinone Generation in Research Settings
In laboratory and research environments, rifampin quinone is often synthesized for use as a standard or for further investigation. A common method involves the oxidation of rifampicin using various oxidizing agents. google.com Manganese dioxide is a frequently used oxidizing agent for this purpose. google.com The process can be carried out in organic solvents, such as lower aliphatic alcohols (e.g., methanol), or in aqueous solvent mixtures. google.com Following the oxidation reaction, rifampin quinone can be isolated from the reaction mixture by precipitation with a non-solvent, such as water. google.com Other oxidizing agents like potassium permanganate (B83412) and potassium chromate (B82759) have also been proposed for this synthesis. google.com
Molecular Interactions and Biochemical Mechanisms of Rifampin Quinone
Engagement with Bacterial DNA-Dependent RNA Polymerase
Rifampin quinone, like its parent compound rifampin, interacts with the bacterial DNA-dependent RNA polymerase (RNAP), the central enzyme responsible for transcribing genetic information from DNA to RNA. This interaction is a cornerstone of its antimicrobial properties. The primary target is the β-subunit of the RNAP. nih.govfrontiersin.org
Spectral studies have been instrumental in elucidating this engagement. Research using rifampicin (B610482) quinone as a spectroscopic probe revealed that while the compound's spectrum is not significantly altered in the presence of an isolated RNAP β-subunit, distinct spectral shifts occur when it interacts with the complete enzyme assembly (holoenzyme or core polymerase). researchgate.net This suggests that the proper conformation of the binding site is generated through the interaction of multiple subunits. researchgate.net Further studies confirmed that rifampin quinone forms a 1:1 complex with the RNAP holoenzyme. pnas.org The binding affinity of this interaction has been quantified, showing a dissociation constant (Ki) that underscores a potent interaction.
The development of bacterial resistance provides further evidence of this direct engagement. Strains of Escherichia coli and Mycobacterium smegmatis that develop resistance to rifampin quinone have been found to possess mutations in the rpoB gene, which codes for the RNAP β-subunit. researchgate.net These mutations are often located in the rifampin resistance-determining region (RRDR), confirming that rifampin quinone's mechanism of action involves binding to this specific site on the enzyme. researchgate.net This binding sterically blocks the path of the elongating RNA molecule, preventing the synthesis of RNA chains beyond a length of 2-3 nucleotides and thereby halting bacterial transcription. nih.gov
Table 1: Interaction of Rifampin Quinone with Bacterial RNA Polymerase
| Parameter | Value | Target Organism/System | Source(s) |
|---|---|---|---|
| Binding Stoichiometry | 1:1 | E. coli RNA Polymerase Holoenzyme | pnas.org |
| Dissociation Constant (Ki) | 1.1 µM | E. coli RNA Polymerase Holoenzyme | pnas.org |
Modulation of Cellular Signaling Cascades
Beyond its effects on bacterial targets, rifampin quinone exerts significant influence over various signaling pathways within mammalian cells, particularly those related to inflammation and oxidative stress.
Phosphatidylinositol-3-kinase (PI3K)/AKT Pathway Inhibition
Rifampin quinone has been identified as a modulator of the Phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway, a critical cascade involved in cell survival, growth, and inflammatory responses. mdpi.com In studies involving microglial cells activated by inflammatory triggers, rifampin quinone demonstrated a capacity to resolve inflammatory processes, an effect attributed in part to its inhibition of the PI3K/AKT pathway. mdpi.comnih.gov
Mechanistically, rifampin quinone was shown to decrease the phosphorylation of AKT, a key downstream effector of PI3K. mdpi.com The control of oxidative stress, a common feature of inflammation, appears to be substantially dependent on this PI3K inhibition. mdpi.comnih.gov By suppressing this pathway, rifampin quinone can attenuate the production of pro-inflammatory mediators. frontiersin.org Research indicates that rifampin quinone is often more potent than its parent compound, rifampin, in exerting these anti-inflammatory effects. researchgate.netmdpi.com
Table 2: Effect of Rifampin Quinone on Inflammatory Markers via PI3K/AKT Inhibition
| Inflammatory Mediator | Effect | Cellular Context | Significance | Source(s) |
|---|---|---|---|---|
| TNF-α | Robustly Reduced | α-Synuclein fibril-activated microglia | p < 0.001 | mdpi.com |
| IL-6 | Robustly Reduced | α-Synuclein fibril-activated microglia | p < 0.001 | mdpi.com |
| Oxidative Stress | Controlled | α-Synuclein fibril-activated microglia | Dependent on PI3K inhibition | mdpi.comnih.gov |
Crosstalk with Toll-like Receptor 2 (TLR2) and P2X7 Receptors
Rifampin quinone can modulate inflammatory pathways initiated by pattern recognition receptors, including Toll-like Receptor 2 (TLR2) and the purinergic P2X7 receptor. mdpi.comfrontiersin.org These receptors are crucial for the innate immune response, recognizing molecular patterns associated with pathogens and cellular damage. mdpi.comnih.gov
In the context of neuroinflammation, studies have shown that pathological protein aggregates, such as α-synuclein fibrils, can activate microglial cells through TLR2 and P2X7 receptors. mdpi.comfrontiersin.org This activation triggers downstream signaling, including the PI3K/AKT pathway, leading to the release of inflammatory cytokines and reactive oxygen species. mdpi.com Rifampin quinone has been demonstrated to inhibit this activation process, suggesting it can interfere with the signaling cascade at or downstream of these receptors. mdpi.com By modulating the inflammatory pathways activated through TLR2 and P2X7, rifampin quinone can suppress the release of key inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.gov The P2X7 receptor, an ATP-gated ion channel, is particularly involved in inflammasome activation, and its modulation represents a key aspect of rifampin quinone's anti-inflammatory profile. nih.gov
Activation of Antioxidant Response Pathways (e.g., Nrf2-ARE Pathway)
Rifampin quinone is implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, a primary cellular defense mechanism against oxidative stress. nih.gov This is consistent with the known activity of other quinone-containing compounds, which are recognized as activators of this pathway. nih.gov
The mechanism involves the chemical properties of the quinone structure. nih.gov Quinones are electrophiles that can react with specific cysteine residues on the Keap1 protein, the main negative regulator of Nrf2. frontiersin.orgnih.gov This modification disrupts the Keap1-Nrf2 complex, preventing the degradation of Nrf2. frontiersin.org As a result, stabilized Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter region of numerous target genes. nih.govfrontiersin.org This leads to the upregulated expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov Studies on the parent compound, rifampin, have shown it exerts neuroprotective effects specifically through the activation of the Nrf2 pathway, an effect that was abolished by an Nrf2 inhibitor. nih.gov The inherent reactivity of the quinone moiety strongly suggests that rifampin quinone contributes significantly to, if not directly mediates, this antioxidant response. nih.gov
Interaction with Advanced Glycation End-product (AGE) Formation Processes
Rifampin quinone plays a role in mitigating the formation and effects of Advanced Glycation End-products (AGEs). AGEs are harmful compounds formed through the non-enzymatic reaction of sugars with proteins and lipids, a process that is accelerated in conditions of hyperglycemia, such as diabetes, and contributes to aging and various diseases.
The parent compound, rifampicin, is known to possess potent anti-glycating activity. Scientific evidence suggests this efficacy is attributable to its p-dihydroxyl moiety, which can undergo spontaneous oxidation to form a highly reactive p-quinone structure. This directly implicates the rifampin quinone form as a key player in this protective mechanism.
Table 3: In Vivo Effects of Rifampin Quinone on Glycation-Related Markers
| Marker | Effect | Model System | Source(s) |
|---|---|---|---|
| Glycated Hemoglobin (HbA1c) | Reduced | Mouse model of type 2 diabetes | |
| Glucose Homeostasis | Improved | Mouse model of type 2 diabetes | |
| Insulin Sensitivity | Improved | Mouse model of type 2 diabetes |
Influences on Xenobiotic Metabolizing Enzymes and Nuclear Receptors
Rifampin quinone, as a major metabolite of rifampin, is involved in the modulation of xenobiotic metabolizing enzymes, a critical system for drug metabolism and detoxification. This modulation is primarily mediated through the activation of nuclear receptors, which are transcription factors that regulate the expression of these enzymes.
The parent drug, rifampin, is a classic and potent activator of the Pregnane (B1235032) X Receptor (PXR). Activation of PXR leads to the induced expression of a wide array of genes, including those for Phase I enzymes like the cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2B) and Phase II conjugating enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
Rifampin quinone is believed to contribute to these effects. researchgate.net It has been suggested that the quinone metabolite may underlie some of the drug-drug interactions associated with rifampin, which are a direct consequence of enzyme induction. researchgate.net Studies have noted that rifampin quinone can affect the metabolism of other drugs by inducing CYP450 enzymes, indicating that it retains the ability to interact with and activate these nuclear receptor-mediated pathways. This influence on PXR and other nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) highlights rifampin quinone's role in altering the metabolic landscape of the cell, impacting the clearance of both foreign compounds (xenobiotics) and endogenous molecules.
Induction of Cytochrome P450 Enzymes (e.g., CYP3A4)
Rifampin and its derivatives are well-established as potent inducers of cytochrome P450 (CYP) enzymes, with CYP3A4 being a primary target. innovareacademics.inoup.comnih.gov This induction is a key mechanism underlying many drug-drug interactions involving rifampin. oup.com While much of the literature focuses on rifampin, its metabolite, rifampin quinone, also plays a role in this process.
The induction of CYP enzymes by these compounds involves increasing the transcription of the corresponding genes, leading to a higher concentration of the enzyme. innovareacademics.in This process is not immediate and typically occurs over several days of exposure. innovareacademics.in For instance, repeated administration of rifampin leads to a progressive increase in CYP3A4 activity, which can be observed through the increased metabolism of CYP3A4 substrates. innovareacademics.innih.gov Studies have shown that rifampin can induce CYP3A4 expression, and this effect is mediated through the activation of the Pregnane X Receptor (PXR). frontiersin.org
Research has demonstrated that rifampin treatment significantly enhances the clearance of drugs metabolized by CYP3A4. nih.gov This induction is not limited to CYP3A4; other CYP isozymes such as CYP2B6, CYP2C9, and CYP2C19 are also induced, though the extent of induction may vary. nih.govresearchgate.net
A study involving healthy subjects showed a fourfold induction of CYP3A4 after 14 days of rifampicin administration, as measured by both quinine:3'-hydroxyquinine and 4beta-hydroxycholesterol (B28690) measurements. nih.gov
Table 1: Impact of Rifampin on CYP3A4 Activity
| Parameter | Observation | Reference |
|---|---|---|
| CYP3A4 Induction | Fourfold increase after 14 days of administration. | nih.gov |
| Mechanism | Mediated by the activation of the Pregnane X Receptor (PXR). | oup.comfrontiersin.org |
Rifampin Quinone in the Context of Antimicrobial Resistance Mechanisms
Role of Rifampin Quinone in Selecting for Rifampicin (B610482) Resistance
The presence of rifampin quinone in substandard or degraded rifampicin formulations can actively select for resistant bacteria. nih.govnih.gov While rifampicin is a potent bactericidal agent, its degradation product, rifampin quinone, often possesses reduced, though not entirely absent, antimicrobial activity. nih.gov This creates a sub-lethal selective pressure on bacterial populations.
In environments containing rifampin quinone, highly susceptible bacteria may be inhibited or killed, but mutants with low-level resistance can survive and proliferate. acs.org Studies have demonstrated that serial culturing of bacteria such as Escherichia coli and Mycobacterium smegmatis in the presence of rifampin quinone leads to the development of strains with significant resistance not only to the quinone itself but also to the parent drug, rifampicin. nih.govbu.edu For instance, E. coli exposed to rifampin quinone showed up to a 64-fold increase in resistance to rifampin. bu.eduresearchgate.net This process highlights how drug degradation can inadvertently foster the emergence of clinically relevant resistance, as bacteria that adapt to survive in the presence of the less potent quinone become cross-resistant to the standard, high-quality antibiotic. bu.edu
Evolution of Cross-Resistance to Rifamycin (B1679328) Class Antibiotics
The selective pressure exerted by rifampin quinone extends beyond rifampicin to other antibiotics within the rifamycin class. nih.gov The mechanism of action for rifamycins (B7979662)—which include rifabutin (B1679326) and rifapentine—is the inhibition of the bacterial DNA-dependent RNA polymerase (RNAP). nih.gov Because they share the same molecular target, a genetic mutation that confers resistance to one rifamycin is highly likely to confer resistance to others.
Research has confirmed that mycobacteria that develop resistance after exposure to rifampin quinone also exhibit cross-resistance to rifabutin and rifapentine. nih.govnih.gov This finding is particularly alarming because it means that the use of degraded rifampicin can limit future treatment options, rendering a whole class of critical antibiotics ineffective. nih.govnih.gov The evolution of such cross-resistance underscores the danger posed by substandard drugs, which can actively contribute to the development of resistance against multiple standard medicines. nih.gov
Genetic Determinants of Rifampin Quinone-Mediated Resistance
The development of resistance under the selective pressure of rifampin quinone is rooted in specific genetic alterations. These changes primarily involve the gene responsible for encoding the antibiotic's target, but other mechanisms can also play a role.
The vast majority of rifampicin resistance cases are attributed to mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. nih.govmdpi.com Specifically, most mutations occur within an 81-base-pair hotspot known as the Rifampicin Resistance-Determining Region (RRDR). mdpi.comtandfonline.com These mutations alter the structure of the RNAP, reducing its binding affinity for rifampicin and thereby rendering the antibiotic ineffective. doctorlib.orgnih.gov
Crucially, studies have shown that bacteria exposed to rifampin quinone acquire the same types of mutations in the RRDR of the rpoB gene as those exposed to the parent drug, rifampicin. nih.govasm.org Sequencing of E. coli and M. smegmatis strains made resistant to rifampin quinone revealed nonsynonymous mutations in the RRDR, consistent with mutations found in clinically-resistant isolates. nih.govresearchgate.net This demonstrates that the degradation product selects for the same clinically relevant resistance mechanisms as the standard drug. nih.gov
Table 1: Common Rifampicin Resistance Mutations in the rpoB Gene (Note: Codon numbering based on E. coli)
| Mutation (Amino Acid Change) | Codon Position | Associated Resistance Level |
| Ser531Leu (S531L) | 531 | High |
| His526Tyr (H526Y) | 526 | High |
| Asp516Val (D516V) | 516 | High to moderate |
| Ser511Pro (S511P) | 511 | Low |
| Leu533Pro (L533P) | 533 | Low to moderate |
This table presents a summary of frequently observed mutations in the rpoB gene that confer resistance to rifampicin. The specific level of resistance can vary between bacterial species and specific mutations.
While mutations in the rpoB gene are the predominant mechanism of resistance, other genetic alterations can also contribute. microbiologyresearch.org These are less common but can be selected for, sometimes in conjunction with rpoB mutations. Other mechanisms include:
Efflux Pumps: Some bacteria can develop or upregulate efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, reducing the intracellular drug concentration. mdpi.commicrobiologyresearch.org While less commonly the primary mechanism for rifampicin resistance, overexpression of certain efflux pumps has been observed in resistant isolates lacking rpoB mutations. mdpi.com
Drug Modification: Another mechanism involves enzymes that chemically modify and inactivate the antibiotic. For rifampicin, this can occur through ADP-ribosylation, which has been reported in mycobacteria. microbiologyresearch.org
Target Overproduction: In some cases, bacteria may develop mutations in the promoter region of the rpoB gene, leading to increased production of the RNA polymerase target, effectively diluting the antibiotic's effect. microbiologyresearch.orgresearchgate.net
Although research has strongly linked rifampin quinone to the selection of rpoB mutations, its role in promoting these other, non-RRDR-related resistance mechanisms is an area requiring further investigation.
Implications of Drug Degradation Products for Antimicrobial Stewardship
The fact that a degradation product like rifampin quinone can drive the evolution of resistance has significant implications for antimicrobial stewardship. nih.govnih.gov Antimicrobial stewardship refers to the coordinated efforts to improve the appropriate use of antimicrobial agents, preserve their future effectiveness, and combat resistance.
The presence of rifampin quinone in drug supplies represents a hidden threat. acs.org It leads to a situation where patients are effectively underdosed with the active form of the drug, a condition known to select for antibiotic resistance. nih.govasm.org This undermines treatment efficacy, increases the risk of treatment failure, and contributes to the broader public health crisis of antimicrobial resistance. nih.govnih.gov
These findings emphasize the critical importance of:
Stringent Quality Control: Pharmaceutical manufacturing and supply chains must ensure the stability and purity of antibiotics to prevent the distribution of substandard medicines containing degradation products. nih.govresearchgate.net
Proper Storage: Healthcare providers and patients must adhere to proper storage conditions, as factors like temperature and humidity can accelerate the degradation of rifampicin to rifampin quinone. doctorlib.org
Enhanced Surveillance: Global health organizations must monitor not only for the presence of counterfeit drugs but also for poor-quality medicines that, while containing the active ingredient, also have high levels of degradation products. nih.gov
Ultimately, the issue of rifampin quinone illustrates that the fight against antimicrobial resistance is not only about discovering new drugs and controlling their use but also about ensuring the quality and integrity of the antibiotics we already have. nih.govacs.org
Biotransformation and Metabolic Fate of Rifampin Quinone
Microbial Transformation Studies of Rifampin Quinone
Microbial systems, particularly fungi, serve as valuable models for studying the metabolism of xenobiotics, often mimicking mammalian metabolic pathways.
Fungal Biotransformation Models (e.g., Cunninghamella elegans)
The filamentous fungus Cunninghamella elegans is a well-established microbial model for investigating drug metabolism. ufrgs.brresearchgate.netresearchgate.net Studies evaluating the biotransformation of rifampicin (B610482) by C. elegans have demonstrated the fungus's capacity to metabolize the parent drug into rifampin quinone. ufrgs.brresearchgate.net This transformation is a key metabolic step observed in these microbial systems, highlighting the utility of C. elegans in producing and studying rifampicin metabolites. ufrgs.brresearchgate.net The major metabolic pathways involved in the transformation of rifampicin by this fungus include oxidation, demethylation, and mono-oxidation. ufrgs.brresearchgate.net
Identification of Novel Microbial Metabolites
In addition to the formation of the known metabolite rifampin quinone, studies utilizing Cunninghamella elegans have led to the discovery of a novel, previously unreported metabolite of rifampicin. ufrgs.brresearchgate.net The structural elucidation of these metabolites was achieved through advanced analytical techniques, including UHPLC-QTOF/MS, which allows for characterization based on chromatographic profiles, mass fragments, and UV spectral data. ufrgs.brresearchgate.net
Below is a table summarizing the metabolites identified from the biotransformation of rifampicin by Cunninghamella elegans.
| Precursor Compound | Microbial Model | Identified Metabolites | Analytical Method |
| Rifampicin | Cunninghamella elegans | Rifampin Quinone, Novel Metabolite | UHPLC-QTOF/MS |
Mammalian Metabolic Pathways Involving Rifampin Quinone
In mammals, rifampin quinone is implicated in a series of metabolic processes, primarily occurring in the liver. These pathways are crucial in determining the compound's biological activity and its interactions within the body.
Hepatic Metabolism and Enzyme Systems
The liver is the primary site of rifampicin metabolism in humans, a process mediated by the cytochrome P450 (CYP) enzyme system. ufrgs.br Rifampicin is a potent inducer of several hepatic enzymes, including CYP1A2, 2C9, 2C19, and 3A4. nih.gov This induction can influence the metabolism of rifampicin itself and other co-administered drugs. nih.gov While rifampin quinone is a product of rifampicin's auto-oxidation, its subsequent metabolic fate is also governed by hepatic enzyme systems. nih.govtandfonline.com
Reductive Conversion of Rifampin Quinone to Rifampicin
A significant mammalian metabolic pathway for rifampin quinone is its reductive conversion back to rifampicin. nih.govtandfonline.com This reaction is catalyzed by the microsomal enzyme NADPH-cytochrome c reductase. nih.govtandfonline.com This reductive process is thought to be a protective mechanism, preventing the accumulation of potentially toxic levels of rifampin quinone. nih.govtandfonline.comtandfonline.com The induction of NADPH-cytochrome c reductase, for instance by pretreatment with rifampicin, leads to an increased rate of this reductive conversion. nih.govtandfonline.com
The kinetics of this enzymatic reduction have been studied, with a reported Michaelis constant (Km) of 10⁻⁴ M. nih.govtandfonline.com
Irreversible Binding to Biological Macromolecules (Proteins, RNA)
Rifampin quinone exhibits a notable capacity for irreversible binding to biological macromolecules, a characteristic that distinguishes it from its parent compound, rifampicin. nih.govtandfonline.com This binding is a non-enzymatic reaction that occurs after the auto-oxidation of rifampicin to rifampin quinone at physiological pH. nih.govtandfonline.com
The irreversible binding of rifampin quinone has been observed with proteins, such as albumin, and nucleic acids like RNA. nih.govtandfonline.comtandfonline.com It is suggested that the binding mechanism involves the free amino groups present on these macromolecules. nih.govtandfonline.comtandfonline.com This is supported by the observation that rifampin quinone also binds irreversibly to poly-L-lysine. nih.govtandfonline.com
Quantitative studies in rats have demonstrated the extent of this binding in various tissues. Forty-eight hours after the administration of radiolabeled rifampicin, the following amounts of irreversibly bound compound were measured. nih.govtandfonline.com
| Tissue | Macromolecule | Amount Bound (pmol/mg) |
| Liver | RNA | 29.2 ± 4.1 |
| Liver | Protein | 15.8 ± 8.1 |
| Brain | Protein | 5.0 ± 0.47 |
This irreversible binding of rifampin quinone to essential cellular components is a critical aspect of its toxicological profile.
Advanced Analytical Methodologies for Rifampin Quinone Characterization and Quantification
Chromatographic Separation Techniques
Chromatography, particularly high-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), stands as the cornerstone for the separation and quantification of Rifampin quinone from Rifampin and other related substances. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development and Validation
The development of a robust HPLC or UHPLC method is fundamental for accurately determining Rifampin quinone. These methods are typically stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from its degradation products and impurities.
Method development often involves optimizing several key parameters to achieve adequate separation and sensitivity. Reversed-phase chromatography is the most common approach, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.govijpca.org A gradient elution, where the mobile phase composition is changed over time, is frequently employed to effectively separate a range of compounds with different polarities, including Rifampin, Rifampin quinone, and other related substances like 3-formylrifamycin SV and Rifampicin (B610482) N-oxide. nih.govnih.gov
Validation of these analytical methods is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are suitable for their intended purpose. ijpca.orgpharmacyjournal.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For instance, one validated HPLC method demonstrated linearity for Rifampin quinone in a concentration range of 1.5-60 µg/mL, with an LOQ of 1 µg/mL and an LOD of 0.2 µg/mL. nih.gov Another UPLC-MS/MS method established a lower limit of quantification at 0.1 µg/mL in plasma. nih.govnih.gov
| Parameter | HPLC Method nih.govresearchgate.net | UHPLC-MS/MS Method nih.govnih.gov |
|---|---|---|
| Column | C18 Monolithic | Kinetex Polar C18 (2.6 µm; 150 × 3 mm) |
| Mobile Phase | Methanol-acetonitrile-monopotassium phosphate (B84403) (0.075 M)-citric acid (1.0M) (28:30:38:4, v/v) | Gradient of 5mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724), both with 0.1% formic acid |
| Flow Rate | 2.0 mL/min | Not specified |
| Detection | UV at 254 nm | Positive Ionization Mode (MRM) |
| Linearity Range (RQ) | 1.5-60 µg/mL | 0.1-20.0 µg/mL |
| LOQ (RQ) | 1.0 µg/mL | 0.1 µg/mL |
| LOD (RQ) | 0.2 µg/mL | Not specified |
Application in Impurity Profiling and Stability Studies
Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the efficacy and safety of a drug product. daneshyari.com HPLC and UHPLC methods are the primary tools for this purpose. They allow for the detection and quantification of Rifampin quinone in the Rifampin API and its finished dosage forms. ijpca.org The high resolving power of these techniques ensures that Rifampin quinone is separated from other process-related impurities and degradation products. nih.govnih.gov
These methods are also essential for stability studies, which are conducted to determine the shelf-life of a drug product. researchgate.net In these studies, drug products are stored under various environmental conditions (e.g., temperature, humidity, light) and analyzed at specific time points. researchgate.netdocsdrive.com The stability-indicating nature of the chromatographic methods allows for the accurate measurement of the decrease in Rifampin concentration and the corresponding increase in Rifampin quinone and other degradants over time. ijpca.org This data is crucial for establishing storage conditions and expiration dates.
Spectroscopic Detection and Characterization Methods
Spectroscopic techniques are invariably coupled with chromatographic separations to provide detection, quantification, and structural information for Rifampin quinone.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Monitoring
UV-Vis spectroscopy is a robust and widely used detection method in HPLC. nih.gov Both Rifampin and Rifampin quinone are chromophoric molecules, meaning they absorb light in the UV-visible range. nih.gov Rifampin typically shows a maximum absorbance (λmax) around 337 nm and 475 nm. pharmacyjournal.netajpamc.com While specific λmax for purified Rifampin quinone can vary with the solvent, detection for impurity profiling is often performed at a wavelength like 254 nm, where multiple related compounds, including Rifampin and Rifampin quinone, show significant absorbance. nih.govijpca.orgresearchgate.net This allows for the simultaneous monitoring of the main component and its impurities. The response is linear with concentration over a defined range, enabling accurate quantification based on peak area. pharmacyjournal.net
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS, UHPLC-QTOF/MS) for Structural Elucidation and Trace Analysis
Mass spectrometry, especially when hyphenated with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and trace-level quantification of impurities. nih.govresearchgate.net MS provides information about the mass-to-charge ratio (m/z) of a molecule, which is a direct indicator of its molecular weight.
For Rifampin quinone, LC-MS analysis confirms its identity by detecting its specific molecular ion. High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule, further confirming its structure. researchgate.netnih.gov
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion of interest and fragmenting it to produce a characteristic fragmentation pattern. nih.govacs.org This pattern serves as a structural fingerprint for the compound. For Rifampin, the precursor ion at m/z 823.5 is often fragmented to a product ion of m/z 791.4. acs.org Similar specific transitions can be monitored for Rifampin quinone, enabling its highly selective and sensitive quantification even in complex matrices like plasma. nih.govnih.gov This capability is essential for trace analysis in pharmacokinetic and metabolism studies. nih.govresearchgate.net
| Technique | Application | Key Information Obtained |
|---|---|---|
| LC-MS | Identification and confirmation | Molecular weight (m/z of parent ion) |
| UHPLC-QTOF/MS | Structural elucidation | Accurate mass for elemental composition determination nih.gov |
| LC-MS/MS | Selective quantification and trace analysis | Specific precursor-to-product ion transitions for unambiguous identification nih.govacs.org |
Strategies for Stabilizing Rifampin Quinone in Analytical Samples
A significant challenge in the analysis of Rifampin and its quinone derivative is their stability in solution. Rifampin can readily oxidize to Rifampin quinone in vitro during sample preparation and analysis, leading to an overestimation of the impurity. nih.gov Conversely, some studies have shown that Rifampin quinone itself can be unstable in solution, potentially converting back to Rifampin under certain conditions, which would lead to an underestimation. nih.gov
To mitigate these issues and ensure the integrity of the analytical results, several stabilization strategies are employed:
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (vitamin C), to sample solutions is a common practice to prevent the oxidative degradation of Rifampin into Rifampin quinone. nih.gov
Solvent Selection: The choice of solvent for sample preparation is critical. Methanol or acetonitrile are frequently used for stock and standard solutions as they can offer better stability than aqueous solutions. nih.govnih.gov Some methods modify the extraction solvent from a methanol/buffer mixture to ethyl acetate to improve the stability and recovery of Rifampin quinone. researchgate.net
pH Control: The pH of the solution significantly impacts the stability of Rifampin. Maintaining an appropriate pH, often slightly acidic, in mobile phases and diluents can help minimize degradation during the chromatographic run. ijpca.orgijpca.org
Temperature Control: Performing sample preparation and analysis at controlled or reduced temperatures (e.g., 4°C) can slow down the rate of degradation reactions. acs.org
Prompt Analysis: Minimizing the time between sample preparation and analysis is a crucial procedural step to reduce the opportunity for degradation to occur.
By implementing these strategies, analysts can ensure that the measured concentration of Rifampin quinone accurately reflects its level in the original sample, which is paramount for reliable quality control and stability assessment of Rifampin-containing pharmaceuticals.
Computational and Theoretical Studies of Rifampin Quinone
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target. While the primary antibacterial target of the parent compound, rifampin, is the bacterial DNA-dependent RNA polymerase (RNAP), studies on rifampin quinone have explored its interactions with other significant biological targets. drugbank.comnih.gov
Interaction with Bacterial RNA Polymerase (RNAP): Computational studies have extensively modeled the interaction between rifampicin (B610482) and bacterial RNAP to understand its mechanism of action and the structural basis for antibiotic resistance. nih.gov These simulations reveal that rifampicin binds to a specific pocket on the β-subunit of RNAP, physically blocking the path of the elongating RNA transcript. nih.gov Key interactions involve the formation of hydrogen bonds between the hydroxyl groups of the rifampin ansa chain and specific amino acid residues within the binding pocket. nih.gov Although direct docking studies specifically for rifampin quinone with RNAP are not as prevalent, the structural similarities suggest a comparable binding mode, albeit with potentially altered affinity due to the modification of the hydroquinone (B1673460) to a quinone moiety.
Interaction with Human Pregnane (B1235032) X Receptor (PXR): Recent in silico modeling has shed light on the interaction of rifampin quinone with the human pregnane X receptor (PXR), a key regulator of drug-metabolizing enzymes like cytochrome P450 3A4 (CYP3A4). nih.gov These studies are critical for understanding the drug-drug interactions associated with rifampin treatment. Computational analyses have demonstrated that rifampin quinone is a potent activator of human PXR. nih.gov In one study, the potency of rifampin and its derivatives to activate PXR was ranked as follows: 3-formylrifamycin SV > rifampicin quinone > rifampicin > rifampicin N-oxide > 25-desacetylrifampicin. nih.gov Overexpression of the uptake transporter OATP1B1 was shown to potentiate this PXR activation by both rifampicin and rifampicin quinone. nih.gov
The following table summarizes key findings from molecular docking simulations involving rifampin and its quinone derivative.
| Compound | Target Protein | Key Findings |
| Rifampicin | Bacterial RNA Polymerase (RNAP) | Binds to the β-subunit, sterically hindering RNA elongation. nih.gov Forms critical hydrogen bonds with residues S531/Q513, R529, H526, D516, and F514 (E. coli numbering). nih.gov |
| Rifampicin Quinone | Human Pregnane X Receptor (PXR) | Acts as a potent activator of PXR, more so than the parent rifampicin. nih.gov This interaction is central to its role in inducing drug-metabolizing enzymes. nih.gov |
| Rifampicin | M. perniciosa RNA Polymerase | Docking simulations showed a stable complex, suggesting rifampicin could be an effective inhibitor. nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Quinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are instrumental in designing new derivatives with enhanced efficacy. While QSAR studies focusing exclusively on rifampin quinone are limited, research on related rifamycin (B1679328) and other quinone derivatives provides valuable insights.
A significant QSAR analysis was performed on 53 derivatives of 3-formyl rifamycin SV, which share the core structure of rifampin and undergo similar hydroquinone-quinone oxidation. researchgate.net This study established a correlation between the compounds' quantum chemical descriptors and their antibacterial potency against Mycobacterium tuberculosis and other bacteria. Key findings from this and related studies include:
Electronic Properties: The energy of the Highest Occupied Molecular Orbital (HOMO) was identified as a critical descriptor. researchgate.net Higher HOMO energy, which indicates a greater electron-donating capability, was correlated with increased antibacterial activity. This suggests that the tendency of the molecule to undergo oxidation from a hydroquinone to a quinone is important for its biological function. researchgate.net
Steric and Lipophilic Factors: The bulkiness of substituents has been shown to be an important factor for antibacterial activity, alongside solubility. nih.gov For a series of pyrimido-isoquinolin-quinone derivatives, 3D-QSAR models demonstrated that steric, electronic, and hydrogen-bond acceptor properties all contribute significantly to their activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Model Development: Successful QSAR models have been developed for various quinone derivatives, achieving high correlation coefficients (r² values often exceeding 0.80), indicating strong predictive power. mdpi.comnih.gov These models help identify the structural modifications—such as the addition of bulky, electron-rich groups—that are favorable for enhancing antibacterial effects. mdpi.com
The table below presents descriptors identified in QSAR studies of rifamycin-related and quinone compounds that influence antibacterial activity.
| QSAR Descriptor | Influence on Antibacterial Activity | Compound Series Studied |
| HOMO Energy | Higher energy (increased electron-donating ability) correlates with higher activity. researchgate.net | 3-Formyl Rifamycin SV Derivatives |
| Steric Properties (Bulky Groups) | Favorable for activity, particularly on specific ring systems. nih.govmdpi.com | Rifamycins (B7979662), Pyrimido-isoquinolin-quinones |
| Hydrogen Bond Acceptors | Presence of H-bond acceptor capabilities is favorable for activity. mdpi.com | Pyrimido-isoquinolin-quinones |
| Electron Density | Plays a pivotal role in antituberculosis activity. nih.gov | Quinolinone-based Thiosemicarbazones |
| Van der Waals Volume | Identified as a significant descriptor for anti-TB activity. nih.gov | Quinolinone-based Thiosemicarbazones |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. These methods have been applied to rifampin and its derivatives to understand the properties that govern their biological actions.
DFT analyses of rifampicin have been used to determine its optimized molecular geometry, Frontier Molecular Orbitals (FMOs—HOMO and LUMO), and Molecular Electrostatic Potential (MEP). researchgate.netbohrium.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; for rifampicin, this has been calculated to be approximately 2.878 eV, indicating a stable structure. researchgate.netbohrium.com
The real significance of these calculations for rifampin quinone lies in predicting its reactivity. Experimental studies have shown that rifampin can auto-oxidize to rifampin quinone at physiological pH, and this quinone form is significantly more reactive. nih.gov It binds irreversibly to macromolecules such as albumin, RNA, and poly-L-lysine, likely through interactions with free amino groups. nih.gov This irreversible binding is thought to be a key mechanism of its toxicity. nih.gov
Quantum chemical calculations support these experimental findings by explaining the electronic basis for this enhanced reactivity:
The conversion of the para-diphenol (hydroquinone) structure in rifampin to a para-quinone in the metabolite alters the electronic distribution across the naphthyl core. mdpi.com
As suggested by QSAR studies, the electronic properties, particularly the electron-donating capacity reflected by HOMO energy, are directly linked to the molecule's tendency to exist in the oxidized quinone state, which in turn drives its biological and toxicological effects. researchgate.net
Predictive Models for Rifampin Quinone Biological Effects
Predicting the biological effects of metabolites like rifampin quinone is a critical aspect of computational toxicology, aiming to foresee potential adverse reactions and understand mechanisms of action.
Predicting Quinone Formation: The formation of quinone species is a major pathway for the metabolic activation of drugs into reactive metabolites, which can lead to toxicity. nih.govwustl.edu Advanced in silico models have been developed to predict this specific transformation. Using a deep learning approach, the XenoSite quinone formation model can predict which specific atoms within a drug molecule are likely to form a quinone. nih.gov This model demonstrated high accuracy, with an Area Under the Curve (AUC) of 97.6% for predicting the correct atom pairs and 88.2% for identifying molecules that form quinones. nih.govwustl.edu Such models provide a rapid screening tool to assess the risk of a drug, like rifampin, forming a potentially toxic quinone metabolite.
Predicting Hepatotoxicity and Other Effects: Rifampin is a well-known hepatotoxic agent, and this toxicity is linked to its metabolites. mdpi.com Rifampin quinone is implicated in this process through its ability to bind irreversibly to liver proteins and RNA. nih.gov Computational models are increasingly used to predict drug-induced liver injury (DILI). nih.govsemanticscholar.org These models range from QSAR-based approaches to complex systems toxicology and machine learning algorithms that integrate chemical properties with biological data to predict DILI risk. kaust.edu.saazolifesciences.com
Specific biological effects of rifampin quinone that have been explored with predictive models include:
PXR Activation: As mentioned, in silico models predict that rifampin quinone is a more potent activator of PXR than its parent compound, providing a mechanistic explanation for its strong induction of drug-metabolizing enzymes. nih.gov
Neuroinflammation: In vitro studies have shown that both rifampin and rifampin quinone can reduce microglial inflammatory responses and neurodegeneration induced by α-synuclein aggregates, suggesting a potential neuroprotective role. mdpi.com
Toxicity Mitigation: Computational insights complement experimental findings that microsomal NADPH-cytochrome c reductase can reduce the quinone back to rifampin, suggesting a protective mechanism that prevents the accumulation of the toxic metabolite. nih.gov
The development of physiologically based pharmacokinetic (PBPK) models for rifampin allows for the simulation of its concentration-time profiles in various tissues, providing a framework to predict the exposure and subsequent efficacy or toxicity of its metabolites. nih.gov
Future Research Trajectories and Academic Perspectives
Elucidation of Novel Biological Activities and Associated Molecular Mechanisms
While rifampin's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, rifampin quinone exhibits a different and complex biological profile that warrants further investigation. drugbank.comdroracle.ai Initial studies have indicated that rifampin quinone may possess immunosuppressive properties. nih.govnih.gov Research in rat heterotopic heart transplant models showed that while fresh rifampin solutions had no effect, stored solutions containing rifampin quinone significantly prolonged graft survival, an effect replicated by the administration of purified rifampin quinone. nih.gov This suggests that the immunosuppressive effects previously attributed to rifampin may actually be due to this oxidation product. nih.gov
Further research is focused on its anti-inflammatory and neuroprotective capabilities. In vitro studies using microglial cell cultures have demonstrated that rifampin quinone can reduce inflammatory responses and neurodegeneration triggered by α-synuclein fibrillary aggregates, which are implicated in Parkinson's disease. nih.govresearchgate.net
Key molecular mechanisms identified include:
Inhibition of Pro-inflammatory Cytokines: Rifampin quinone has been shown to be more effective than its parent compound, rifampin, in reducing the secretion of inflammatory cytokines such as TNF-α and IL-6 in activated microglial cells. researchgate.net
Prevention of Oxidative Stress: It attenuates the production of reactive oxygen species (ROS) in microglial cells stimulated by α-synuclein fibrils. nih.gov
Modulation of Signaling Pathways: Rifampin quinone was found to be more potent than rifampin in inhibiting the phosphorylation of AKT, a key component in cell signaling pathways related to inflammation. nih.gov
These findings suggest that rifampin quinone's bioactivity is distinct from rifampin, meriting deeper exploration of its molecular targets and pathways.
| Biological Activity | Molecular Mechanism | Experimental Model | Finding |
| Immunosuppression | Not fully elucidated | Rat heart transplant | Prolonged graft survival, suggesting the effect is due to the quinone form. nih.gov |
| Anti-inflammatory | Reduction of TNF-α and IL-6 secretion; Inhibition of AKT phosphorylation | α-synuclein-activated microglial cells | Rifampin quinone was more efficacious than rifampin in reducing inflammatory markers. nih.govresearchgate.net |
| Neuroprotection | Prevention of ROS production | α-synuclein-activated microglial cells | Strongly attenuated the burst of oxidative stress. nih.gov |
Development of Strategies to Counteract Rifampin Quinone-Associated Resistance
A significant concern arising from the presence of rifampin quinone in substandard rifampin formulations is its role in the development of antibiotic resistance. Studies have demonstrated that bacteria, including Escherichia coli and Mycobacterium smegmatis, can evolve resistance when exposed to rifampin quinone. nih.gov Alarmingly, bacteria that develop resistance to rifampin quinone also exhibit cross-resistance to clinically vital rifamycin-class drugs, such as rifampin, rifabutin (B1679326), and rifapentine. nih.gov
The primary molecular basis for this resistance involves mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. nih.govnbinno.com These mutations typically occur within the rifampin resistance-determining region (RRDR), altering the drug's binding site on the enzyme. nih.govnbinno.com
Future research strategies to counteract this challenge include:
Structural Modification: Computational studies suggest that modifying the rifampin structure could overcome resistance. For instance, replacing the carbonyl group at the C15 position with a longer, negatively charged group might enhance interaction with mutated RNA polymerase, thereby restoring the drug's binding affinity. frontiersin.org
Development of Adjuvants: Investigating compounds that could be co-administered with rifampin to inhibit or bypass resistance mechanisms. This could include efflux pump inhibitors or compounds that target other essential bacterial pathways.
Alternative Drug Targets: While most resistance is target-based, other mechanisms like enzymatic modification of the drug have been reported for rifampin. nbinno.comdrugbank.com Research into whether rifampin quinone is susceptible to such inactivation could open doors to new therapeutic strategies.
Understanding the precise interactions between rifampin quinone and the bacterial cell is crucial for designing next-generation antibiotics that can evade these resistance pathways.
Innovations in Analytical Techniques for Rifampin Quinone
The accurate detection and quantification of rifampin quinone are critical for quality control of rifampin pharmaceuticals and for pharmacokinetic studies. nih.gov Various analytical methods have been developed, with ongoing innovations aimed at improving speed, sensitivity, and efficiency.
High-performance liquid chromatography (HPLC) is a well-established method for analyzing rifampin and its related compounds, including rifampin quinone. jpsbr.orgresearchgate.net More advanced techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offer higher sensitivity and selectivity, allowing for the simultaneous quantification of rifampin, its metabolites, and degradation products from small plasma volumes. nih.gov
A significant innovation is the application of Supercritical Fluid Chromatography (SFC). nih.govdaneshyari.com An SFC method was developed that allows for the separation of rifampin quinone and other impurities within 4 minutes, a substantial improvement over conventional reversed-phase liquid chromatography (RPLC) methods. nih.govdaneshyari.com This technique provides better resolution and detects more impurity peaks in a fraction of the time. nih.gov
| Analytical Technique | Key Features | Application |
| HPLC | C18 monolithic column, UV detection | Analysis of rifampin and related compounds in pharmaceuticals. researchgate.net |
| UPLC-MS/MS | High sensitivity and selectivity, requires small sample volume (20 μL) | Therapeutic drug monitoring and pharmacokinetic studies. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Rapid analysis time (<4 min), superior resolution | Impurity profiling of rifampin active pharmaceutical ingredients (APIs). nih.govdaneshyari.com |
Future research in this area will likely focus on developing even more rapid, portable, and cost-effective analytical tools for real-time quality assessment of rifampin formulations, particularly in resource-limited settings where substandard medicines are a greater concern. nih.gov
Exploration of Rifampin Quinone's Potential in Non-Antimicrobial Therapeutic Areas
Emerging evidence strongly suggests that rifampin quinone has therapeutic potential beyond its association with antimicrobial activity. Its distinct bioactivities are being explored in the context of several non-communicable diseases.
In the field of neurodegenerative diseases, the anti-inflammatory and neuroprotective properties of rifampin quinone make it a candidate for further investigation in conditions like Parkinson's disease. nih.gov By mitigating microglial activation and oxidative stress, it could potentially slow disease progression. nih.govresearchgate.net
Furthermore, recent studies in a mouse model of obesity-induced type 2 diabetes have revealed that rifampin quinone can improve metabolic health. nih.govacs.org Treatment with rifampin quinone, which has lower antimicrobial activity than its parent compound, was shown to decrease HbA1c levels, improve glucose homeostasis, and reduce indicators of diabetic nephropathy. nih.govacs.org These findings are linked to the compound's potent anti-glycating activity, which can prevent the formation of advanced glycation end products (AGEs) associated with diabetic complications. nih.gov
These preliminary but promising results highlight a clear path for future research:
Preclinical and Clinical Trials: Advancing studies on rifampin quinone in animal models of neurodegenerative and metabolic diseases to establish efficacy and mechanisms of action in vivo.
Target Deconvolution: Identifying the specific molecular targets through which rifampin quinone exerts its anti-inflammatory, neuroprotective, and anti-glycating effects.
Derivative Synthesis: Synthesizing analogs of rifampin quinone to optimize its therapeutic properties while minimizing any residual, unwanted antimicrobial activity to avoid contributing to antibiotic resistance.
The exploration of rifampin quinone in these non-antimicrobial areas represents a promising example of drug repositioning, where a known compound is investigated for new therapeutic uses. nih.gov
Q & A
Basic Research Questions
Q. How should researchers design an experimental study to evaluate Rifampin quinone’s antimicrobial efficacy?
- Answer: A robust experimental design requires a randomized controlled trial (RCT) with two groups: an experimental group exposed to Rifampin quinone (50 MG) and a control group receiving a placebo or standard treatment. Variables such as bacterial strain susceptibility, drug concentration gradients (e.g., MIC/MBC assays), and incubation conditions must be standardized. Use statistical tools like ANOVA to compare outcomes, ensuring blinding to minimize bias . Include pre-clinical validation using in vitro models (e.g., broth microdilution) before advancing to in vivo studies .
Q. What analytical methods are recommended to validate the purity and stability of Rifampin quinone in experimental formulations?
- Answer: High-performance liquid chromatography (HPLC) with UV detection is the gold standard, using USP Rifampin Quinone Reference Standards (RS) for calibration . Stability studies should follow ICH guidelines, testing degradation under varying temperatures, pH, and light exposure. Quantify impurities via mass spectrometry and ensure compliance with pharmacopeial monographs for quinone derivatives .
Q. How can researchers establish a theoretical framework for studying Rifampin quinone’s mechanism of action?
- Answer: Link the research to existing theories, such as the drug’s role in RNA polymerase inhibition (for rifamycin analogs) or redox cycling in quinone-based compounds. Use molecular dynamics simulations to predict interactions with bacterial targets (e.g., Mycobacterium tuberculosis enzymes) and validate hypotheses via knockout mutant assays .
Advanced Research Questions
Q. What methodologies resolve discrepancies between in silico docking predictions and in vitro efficacy data for Rifampin quinone?
- Answer: Cross-validate docking results (e.g., Glide vs. GOLD software) by adjusting force-field parameters (e.g., OPLS-AA vs. CHARMM) and scoring functions (e.g., GlideScore 2.5). Account for ligand desolvation penalties and protein flexibility. Confirm binding poses experimentally via X-ray crystallography or isothermal titration calorimetry (ITC) .
Q. How should researchers address contradictions between in vitro potency and in vivo pharmacokinetic profiles of Rifampin quinone?
- Answer: Investigate bioavailability factors such as plasma protein binding, metabolic stability (e.g., cytochrome P450 interactions), and tissue penetration using LC-MS/MS. Apply physiologically based pharmacokinetic (PBPK) modeling to predict dose-response relationships and optimize formulation strategies (e.g., nanoencapsulation) .
Q. What advanced statistical approaches are suitable for analyzing synergistic effects of Rifampin quinone in combination therapies?
- Answer: Use the Chou-Talalay combination index (CI) method to quantify synergy/antagonism. Design factorial experiments to test drug combinations (e.g., Rifampin quinone + clofazimine) and apply machine learning algorithms (e.g., random forests) to identify predictive biomarkers of efficacy .
Q. How can researchers ensure reproducibility in long-term stability studies of Rifampin quinone under varying storage conditions?
- Answer: Implement accelerated stability testing per ICH Q1A guidelines, monitoring degradation products via UPLC-QTOF-MS. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life and validate results across multiple batches .
Methodological Considerations
- Theoretical Frameworks: Always anchor studies to established biochemical or pharmacological theories (e.g., redox cycling for quinones) to contextualize findings .
- Data Validation: Cross-correlate in silico, in vitro, and in vivo data using orthogonal assays (e.g., SPR for binding affinity, MIC for antimicrobial activity) .
- Ethical Compliance: For in vivo studies, adhere to ICH GCP guidelines, including informed consent and protocol approval by institutional review boards (IRBs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
